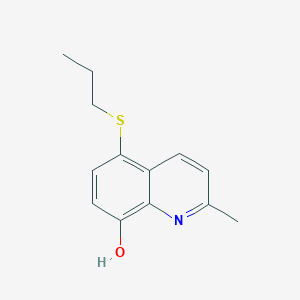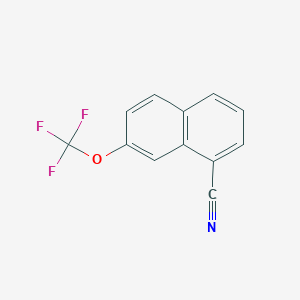
2-Methyl-5-(propylthio)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propylthio)quinolin-8-ol is an organic compound derived from quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methyl group at the second position, a propylthio group at the fifth position, and a hydroxyl group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propylthio)quinolin-8-ol typically involves the functionalization of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by substitution reactions to introduce the methyl and propylthio groups. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propylthio)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different hydroquinoline derivatives.
Substitution: The methyl and propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propylthio)quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the eighth position can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the methyl and propylthio groups.
2-Methylquinoline: Similar to 2-Methyl-5-(propylthio)quinolin-8-ol but without the hydroxyl and propylthio groups.
5-Propylthioquinoline: Lacks the hydroxyl and methyl groups present in this compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl and propylthio groups contribute to its hydrophobic interactions and overall stability .
Properties
CAS No. |
73113-06-1 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-methyl-5-propylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
ZDBDBDWQEXCUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)


![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
